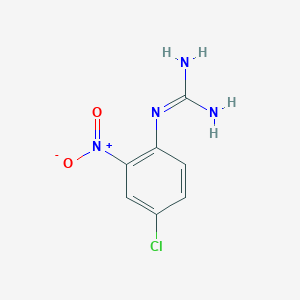
Diethyl (2-Methoxyphenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-Methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl (2-Methoxyphenyl)phosphonate can be synthesized through several methods, with the Michaelis-Arbuzov reaction being one of the most common. This reaction involves the reaction of an aryl halide with a trialkyl phosphite, leading to the formation of the desired phosphonate. The reaction typically requires heating and can be catalyzed by various agents to improve yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl (2-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (2-Methoxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of diethyl (2-Methoxyphenyl)phosphonate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in medicinal chemistry, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The phosphonate group can also form strong bonds with metal ions, making it effective in corrosion inhibition .
Comparaison Avec Des Composés Similaires
- Diethyl (2-Methylphenyl)phosphonate
- Diethyl (4-Methoxyphenyl)phosphonate
- Diethyl (2-Hydroxyphenyl)phosphonate
Comparison: Diethyl (2-Methoxyphenyl)phosphonate is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C11H17O4P |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-9-7-6-8-10(11)13-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
YUARUEDTCQMOBK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)





![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)




![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
